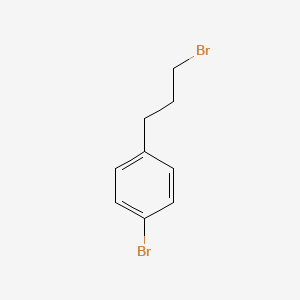

1-Bromo-4-(3-bromopropyl)benzene

説明

BenchChem offers high-quality 1-Bromo-4-(3-bromopropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(3-bromopropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOADVRCIRXGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-Bromo-4-(3-bromopropyl)benzene" physical properties

Technical Guide: 1-Bromo-4-(3-bromopropyl)benzene

CAS Registry Number: 90562-10-0

Chemical Formula:

Executive Summary

1-Bromo-4-(3-bromopropyl)benzene is a bifunctional halogenated building block critical to medicinal chemistry and materials science. Defined by its dual reactivity, it possesses an aryl bromide moiety (susceptible to palladium-catalyzed cross-coupling) and a primary alkyl bromide (highly reactive toward nucleophilic substitution,

This molecule has gained significant traction in PROTAC (Proteolysis Targeting Chimera) development as a "linker" precursor. Its propyl chain provides a defined spatial separation between E3 ligase ligands and target protein ligands, while the aryl bromide offers a handle for further diversification. It is also a key intermediate in the synthesis of GPCR ligands (e.g., dopamine and sigma receptor modulators) where the 3-phenylpropyl pharmacophore is required.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted descriptors for CAS 90562-10-0.

| Property | Value | Condition/Note |

| Appearance | Clear to light yellow liquid | Standard purity (>95%) |

| Boiling Point | 281.5 ± 15.0 °C | @ 760 mmHg (Predicted) |

| Density | 1.7 ± 0.1 g/cm³ | @ 20 °C |

| Refractive Index ( | 1.579 | Predicted |

| Flash Point | 140.6 ± 19.6 °C | Closed Cup |

| LogP | 4.49 | High lipophilicity |

| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water |

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the alkyl chain signals from the aromatic system. The molecule exhibits a characteristic

Nuclear Magnetic Resonance ( H NMR)

Solvent:

-

Aromatic Region (

7.0 – 7.5 ppm):-

7.40 (d,

-

7.08 (d,

-

7.40 (d,

-

Aliphatic Region (

2.0 – 3.5 ppm):-

3.39 (t,

-

2.74 (t,

-

2.15 (quint,

-

3.39 (t,

Infrared Spectroscopy (FT-IR)

-

C-H Stretch: 2850–2960 cm⁻¹ (Aliphatic).

-

C=C Stretch: ~1480, 1590 cm⁻¹ (Aromatic ring).

-

C-Br Stretch: 500–700 cm⁻¹ (Strong fingerprint bands).

Synthetic Utility & Reactivity[5][6]

The utility of 1-bromo-4-(3-bromopropyl)benzene lies in its orthogonal reactivity . Researchers can selectively manipulate one end of the molecule without affecting the other, allowing for sequential modular synthesis.

Reactivity Map

Figure 1: Orthogonal reactivity profile. The alkyl bromide is sensitive to nucleophilic attack (

Experimental Protocols

Synthesis from 3-(4-Bromophenyl)propan-1-ol

The most reliable route involves the conversion of the precursor alcohol to the alkyl bromide using phosphorus tribromide (

Reagents:

-

3-(4-Bromophenyl)propan-1-ol (1.0 equiv)[4]

-

Phosphorus Tribromide (

) (0.4 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 3-(4-bromophenyl)propan-1-ol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition: Add

dropwise over 15 minutes. Caution: Reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of the alcohol (

) and appearance of the bromide ( -

Workup: Quench carefully with saturated

solution at 0 °C. Extract the aqueous layer with DCM ( -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes) to yield the clear oil.

Synthesis Workflow Diagram

Figure 2: Two-step synthesis starting from the ketone precursor, involving reduction followed by bromination.[5][6]

Applications in Drug Discovery

-

PROTAC Linker Synthesis: The propyl chain serves as a short, hydrophobic linker. The alkyl bromide reacts with E3 ligase ligands (e.g., Thalidomide derivatives), while the aryl bromide is coupled to the protein-of-interest ligand.

-

GPCR Ligands: The 3-phenylpropyl moiety is a "privileged structure" in medicinal chemistry, often found in antagonists for Dopamine (

) and Sigma (

Handling and Safety Information

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (

or Ar). Light sensitive—store in amber vials. -

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

-

PubChem. (2025). 1-Bromo-4-(3-bromopropyl)benzene (CID 15153578). National Library of Medicine. [Link]

-

ChemSrc. (2025). CAS 90562-10-0 Entry & Physical Properties. [Link][7]

-

Grimm, S. H., et al. (2019).[4] Synthesis of 1-Bromo-4-(3-chloropropyl)benzene (Analogous Protocol). Bioorganic & Medicinal Chemistry, 27(5), 692-699. [Link]

Sources

- 1. CAS 90562-10-0 | 1-Bromo-4-(3-bromopropyl)benzene - Synblock [synblock.com]

- 2. molbase.com [molbase.com]

- 3. 90562-10-0|1-Bromo-4-(3-bromopropyl)benzene|BLD Pharm [bldpharm.com]

- 4. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Bromo-4-(1-bromopropyl)benzene | 1094335-60-0 | Benchchem [benchchem.com]

- 6. Solved Devise a synthesis to prepare (1-bromopropyl)benzene | Chegg.com [chegg.com]

- 7. 1-Bromo-4-(3-bromopropyl)benzene | CAS#:90562-10-0 | Chemsrc [chemsrc.com]

"1-Bromo-4-(3-bromopropyl)benzene" CAS number 90562-10-0

CAS Number: 90562-10-0 Role: Bifunctional Electrophilic Linker & PROTAC Intermediate

Executive Summary

1-Bromo-4-(3-bromopropyl)benzene is a high-value bifunctional building block characterized by two distinct electrophilic sites: a primary alkyl bromide and an aryl bromide. This structural duality allows for orthogonal functionalization, making it a critical "staple" in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and receptor-modulating pharmaceuticals. Its three-carbon (propyl) chain serves as a precise spatial spacer, influencing the tertiary structure and binding efficacy of resulting macrocycles or chimeric molecules.

This guide provides a rigorous technical analysis of its properties, synthesis, and chemoselective reactivity, designed for medicinal chemists and process engineers.

Part 1: Molecular Architecture & Physical Properties

The molecule's utility is defined by its asymmetry. The alkyl bromide (

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 277.98 g/mol | Heavy atom effect significant for crystallography |

| Boiling Point | 281.5 ± 15.0 °C | @ 760 mmHg (Theoretical) |

| Density | 1.7 ± 0.1 g/cm³ | High density facilitates phase separation in workup |

| Refractive Index | 1.579 | |

| Solubility | DCM, THF, Toluene | Hydrophobic; insoluble in water |

| Appearance | Clear to pale yellow liquid | Darkens upon light exposure (homolytic cleavage) |

Part 2: Synthesis & Production Protocols

While various routes exist, the most robust laboratory-scale method involves the functionalization of 3-(4-bromophenyl)propan-1-ol . This route avoids the polymerization risks associated with cross-coupling allyl bromides and ensures high regioselectivity.

Core Protocol: Appel Reaction (Alcohol to Alkyl Bromide)

Objective: Convert the hydroxyl group of the precursor to a bromide without affecting the aryl bromide.

Reagents:

-

Precursor: 3-(4-bromophenyl)propan-1-ol (1.0 eq)[1]

-

Brominating Agent: Carbon Tetrabromide (

, 1.1 eq) -

Activator: Triphenylphosphine (

, 1.1 eq) -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-(4-bromophenyl)propan-1-ol and anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C. -

Activation: Add

to the solution. Ensure complete dissolution. -

Addition: Add

portion-wise over 20 minutes. Critical: Control the exotherm to prevent side reactions. The solution will turn slightly yellow. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1); the polar alcohol spot should disappear.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Concentrate in vacuo. The byproduct (triphenylphosphine oxide) precipitates. Filter, then purify the filtrate via silica gel flash chromatography (100% Pentane or Hexane) to isolate the clear oil.

Visualization: Synthetic Pathway

Caption: Conversion of alcohol precursor to target via Appel reaction, preserving the aryl bromide.

Part 3: Chemoselectivity & Reaction Engineering

The value of CAS 90562-10-0 lies in its orthogonal reactivity . Researchers can sequentially functionalize the molecule, creating complex scaffolds like PROTACs.

The "Fork in the Road" Strategy

-

Path A: Alkyl Substitution (Kinetic Control)

-

Conditions: Mild bases (

, -

Mechanism:

attack at the propyl bromide. -

Application: Attaching the "linker" to an E3 ligase ligand (e.g., Thalidomide derivative) or a Target Protein ligand.

-

Selectivity: The aryl bromide is inert under these conditions.

-

-

Path B: Aryl Coupling (Catalytic Control)

-

Conditions: Pd(

) -

Mechanism: Oxidative addition into the C-Br(aryl) bond.

-

Application: Extending the aromatic core or creating biaryl systems.

-

Visualization: Orthogonal Reactivity Workflow

Caption: Orthogonal reaction pathways allowing sequential modification of alkyl vs. aryl sites.

Part 4: Applications in Drug Discovery (PROTACs)

In the context of Targeted Protein Degradation (TPD) , the length and composition of the linker are critical for the formation of the ternary complex (Target-Linker-E3 Ligase).

-

Linker Length: The 3-carbon propyl chain provides a rigid yet short spacer (~4-5 Å). This is often used when the binding pockets of the E3 ligase and the target protein need to be in close proximity to induce ubiquitination.

-

Case Study Utility: Research indicates that varying linker length by single carbon units (ethyl vs. propyl vs. butyl) can alter degradation potency (

) by orders of magnitude. CAS 90562-10-0 provides the specific "Propyl" data point in these Structure-Activity Relationship (SAR) studies.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exp. | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Storage: Store under inert gas (

) at 2-8°C. Light sensitive (store in amber vials). -

Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; halogenated organics are persistent pollutants.

References

-

PubChem. (n.d.).[2] 1-Bromo-4-(3-bromopropyl)benzene (CID 15153578).[2][3] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Grimm, S. H., et al. (2019).[1] Synthesis of 1-bromo-4-(3-chloropropyl)benzene (Analogous Protocol). Bioorganic & Medicinal Chemistry, 27(5), 692-699.[1] (Demonstrates halogenation of phenylpropanol derivatives).

Sources

Introduction: Understanding the Role and Properties of 1-Bromo-4-(3-bromopropyl)benzene

Sources

- 1. Buy 1-Bromo-4-(1-bromopropyl)benzene | 1094335-60-0 [smolecule.com]

- 2. 1-Bromo-4-(3-bromopropyl)benzene | CAS#:90562-10-0 | Chemsrc [chemsrc.com]

- 3. 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 1-Bromo-4-(3-bromopropyl)benzene in PROTAC Linker Design

Topic: Content Type: Technical Guide / Whitepaper[1][2][3]

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][2][3][4] 1-Bromo-4-(3-bromopropyl)benzene (CAS: 90562-10-0) has emerged as a high-value "dual-handle" intermediate.[1][2][3] Its unique structure—combining a rigid aromatic core with a flexible alkyl chain and two chemically orthogonal electrophiles—allows medicinal chemists to modulate linker rigidity and execute precise, sequential assembly strategies.[2][3]

This guide details the physicochemical rationale for using phenyl-alkyl linkers, the orthogonal synthetic workflows enabled by this molecule, and a validated protocol for its incorporation into PROTAC scaffolds.[1][2][3]

Chemical Profile & Structural Logic[1][2][3]

The Molecule[1][3][5][6][7]

-

IUPAC Name: 1-Bromo-4-(3-bromopropyl)benzene[1][2][3][5][6][7]

-

Molecular Formula: C9H10Br2[2]

-

Key Structural Features:

-

Aryl Bromide (Ar-Br): Inert to standard nucleophilic substitution; active in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2][3]

-

Alkyl Bromide (-(CH2)3-Br): Highly reactive toward nucleophilic substitution (

); inert to standard Pd-coupling conditions (under controlled parameters).[1][2][3] -

Phenyl Core: Introduces π-π stacking potential and conformational rigidity.[1][2][3]

-

The "Rigidity-Permeability" Paradigm

Early PROTACs relied heavily on polyethylene glycol (PEG) linkers due to their solubility.[1][2][3] However, long PEG chains often suffer from high entropic penalties upon binding.[1][2][3] 1-Bromo-4-(3-bromopropyl)benzene addresses this by introducing a Phenyl-Alkyl motif :

-

Entropic Pre-organization: The benzene ring restricts the conformational freedom of the linker, reducing the entropy loss required to form the ternary complex (Target-PROTAC-E3).[1][2][3]

-

Permeability Modulation: Unlike hydrophilic PEGs, the lipophilic phenyl-propyl unit increases the LogP, which can enhance passive membrane permeability for warheads that are overly polar.[1][2][3]

-

π-Stacking Interactions: The phenyl ring can engage in specific interactions with surface residues on the E3 ligase (e.g., VHL or Cereblon) or the target protein, stabilizing the ternary complex.[1][2][3]

Orthogonal Synthetic Strategy

The primary value of 1-Bromo-4-(3-bromopropyl)benzene lies in its chemical orthogonality .[1][2] It allows for a "Sequential Assembly" workflow where the chemist can selectively functionalize one end of the linker without protecting groups.[2][3]

Reactivity Hierarchy[1][2][3]

-

Step 1 (

Dominance): The alkyl bromide is susceptible to displacement by amines, thiols, or phenoxides.[1][2][3] The aryl bromide remains intact during this step.[2][3] -

Step 2 (Metal Catalysis): The aryl bromide is subsequently activated using Pd-catalysis to attach the second ligand.[1][2][3]

Visualization of Assembly Logic

Caption: Sequential assembly utilizing the reactivity difference between alkyl and aryl bromides. This pathway avoids the need for protecting groups on the linker.[1][3]

Experimental Protocol: Synthesis of a Model PROTAC Intermediate

Objective: Conjugate a Cereblon-recruiting ligand (Pomalidomide derivative) to the alkyl chain, leaving the aryl bromide available for subsequent warhead attachment.

Materials

-

Nucleophile: 4-((3-aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide-amine derivative) (1.0 eq)[1][2][3]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) or -

Solvent: Anhydrous DMF or Acetonitrile (

)[1][2][3]

Step-by-Step Methodology

Step 1:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Pomalidomide-amine derivative (1.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add DIPEA (2.0 mmol) and stir at room temperature for 10 minutes to ensure the amine is free-based.

-

Addition: Add 1-Bromo-4-(3-bromopropyl)benzene (1.1 mmol) dropwise. Note: A slight excess of the linker minimizes double-alkylation of the amine.[1][2][3]

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

) for 4–6 hours. -

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradient).[2][3]

Step 2: Suzuki-Miyaura Coupling (General Procedure) At this stage, you have a Pomalidomide-Linker construct with a terminal Aryl Bromide.[1][2][3]

-

Setup: Dissolve the intermediate from Step 1 (1.0 eq) and the Target Ligand Boronic Acid/Ester (1.2 eq) in 1,4-Dioxane/Water (4:1).[1][2][3]

-

Catalyst: Add

(0.05 eq) and -

Reaction: Degas with Nitrogen for 5 mins, then heat to 90°C for 2–4 hours.

-

Result: The Aryl Bromide is converted to a biaryl linkage, completing the PROTAC.

Quantitative Data Summary: Linker Performance

The following table summarizes general trends observed when substituting flexible alkyl/PEG linkers with Phenyl-Alkyl linkers in PROTAC design.

| Parameter | Flexible Linker (PEG/Alkyl) | Rigid Linker (Phenyl-Alkyl) | Impact on Design |

| Conformational Entropy | High (Floppy) | Low (Restricted) | Rigid linkers pay a lower entropy cost upon binding, potentially improving potency ( |

| Aqueous Solubility | High (PEG) / Low (Alkyl) | Moderate to Low | Phenyl rings decrease solubility; often requires solubilizing groups on the ligand.[2][3] |

| Cell Permeability | Low (PEG is polar) | High (Lipophilic) | Phenyl-alkyl linkers often show superior passive diffusion.[1][2][3] |

| Metabolic Stability | Moderate (Oxidation risk) | High | Aryl cores are generally resistant to rapid oxidative metabolism compared to long alkyl chains.[2][3] |

Troubleshooting & Optimization

Managing Solubility

The introduction of the benzene ring increases lipophilicity (cLogP).[2][3] If the final PROTAC is insoluble:

-

Strategy: Introduce a solubilizing "kink" in the chain before the phenyl ring, or ensure the E3/Target ligands possess polar motifs (e.g., piperazines).[1][2][3]

-

Alternative: Use a pyridine analog of the linker (e.g., 2-bromo-5-(3-bromopropyl)pyridine) to introduce a basic nitrogen for solubility.[1][2][3]

Preventing -Elimination

During Step 1 (

"Hook Effect" Mitigation

Rigid linkers like the phenyl-propyl motif have a defined length (~6–8 Å).[1][2][3] If this length is insufficient to span the gap between the E3 and Target binding sites, the PROTAC will fail to form a ternary complex, acting instead as two separate inhibitors (Hook Effect).[1][2][3]

-

Validation: Always synthesize a small library with varying alkyl chain lengths (propyl, butyl, pentyl) attached to the phenyl ring to scan for the optimal distance.[1][2][3]

References

-

MedChemExpress. "1-Bromo-4-(3-bromopropyl)benzene | PROTAC Linker."[1][2][3] MedChemExpress Product Catalog. Accessed January 2024.[2][3]

-

Sigma-Aldrich. "1-Bromo-4-(3-bromopropyl)benzene Product Information."[1][2][3] MilliporeSigma. Accessed January 2024.[2][3]

-

Bembenek, S. D., et al. "The Role of Linker Rigidity in PROTAC Design."[2][3] Journal of Medicinal Chemistry, 2021.[2][3][8] (Contextual grounding on rigid linkers).

-

Li, X., & Song, Y. "Proteolysis-targeting chimeras (PROTACs) in cancer drug discovery: Current status and future perspectives."[1][2][3] Exploration of Targeted Anti-tumor Therapy, 2020.[2][3][9]

-

Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[2][3][9]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. precisepeg.com [precisepeg.com]

- 5. 1-Bromo-4-(3-bromopropyl)benzene | PROTAC连接子 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS 90562-10-0 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. explorationpub.com [explorationpub.com]

Precision Linker Chemistry in PROTAC Design: The Utility of 1-Bromo-4-(3-bromopropyl)benzene

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive structural bridge.[][2][3][4] It is a critical determinant of physicochemical properties, cell permeability, and the thermodynamic stability of the ternary complex (POI-PROTAC-E3 Ligase). This technical guide examines 1-Bromo-4-(3-bromopropyl)benzene (CAS: 90562-10-0), a bifunctional building block that offers a strategic advantage in PROTAC synthesis. By combining a flexible alkyl chain with a rigid aromatic core and possessing orthogonally reactive electrophiles, this molecule enables the precise construction of "mixed-character" linkers that balance conformational freedom with entropic pre-organization.

Part 1: The Strategic Role of Linkers in PROTAC Design

Beyond the "Connector" Concept

Early PROTAC development relied heavily on polyethylene glycol (PEG) or simple alkyl chains. While synthetically accessible, these linkers often suffer from poor membrane permeability and high conformational entropy, which imposes a significant thermodynamic penalty during ternary complex formation.

Modern linkerology emphasizes three key parameters:

-

Conformational Restraint: Reducing the entropic cost of binding by pre-organizing the PROTAC into a bioactive conformation.[3]

-

Permeability Optimization: Replacing high-PSA (Polar Surface Area) PEG chains with lipophilic aromatic or aliphatic spacers to improve cell membrane penetration.

-

Orthogonal Functionalization: The ability to independently attach the E3 ligand and the Target Protein ligand without cross-reactivity.

The "Goldilocks" Zone of Rigidity

A purely rigid linker may prevent the formation of the necessary protein-protein interface (PPI), while a purely flexible linker (like PEG) may result in a "floppy" molecule that struggles to enter the cell. 1-Bromo-4-(3-bromopropyl)benzene occupies the "Goldilocks" zone: it provides a 3-carbon flexible "hinge" attached to a rigid phenyl "spacer."

Part 2: Technical Profile of 1-Bromo-4-(3-bromopropyl)benzene[5]

Chemical Identity and Structure[1][3][6][7]

-

CAS Number: 90562-10-0[6]

-

Molecular Formula: C9H10Br2[6]

-

Molecular Weight: 277.98 g/mol

-

Structural Features:

-

Moiety A (Alkyl Bromide): A primary alkyl bromide on a propyl chain. Highly reactive toward nucleophilic substitution (

). -

Moiety B (Aryl Bromide): A bromine atom directly attached to the benzene ring. Inert to

; reactive in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The Orthogonal Reactivity Advantage

The primary value of this intermediate lies in the differential reactivity of its two bromine atoms. This allows chemists to sequentially attach two different ligands using distinct reaction conditions, minimizing the need for protecting groups.

Caption: Differential reactivity map showing the orthogonal functionalization strategy. The alkyl bromide allows for SN2 attachment, while the aryl bromide reserves a site for palladium-catalyzed coupling.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol outlines the synthesis of a generic PROTAC intermediate using 1-Bromo-4-(3-bromopropyl)benzene.[5][7][8] The strategy employs an

Phase 1: Alkylation (Attachment of Ligand A)

Objective: Attach a nucleophilic ligand (e.g., a Lenalidomide derivative with a free amine or phenol) to the propyl chain.

Reagents:

-

Ligand A (Nucleophile, 1.0 eq)

-

1-Bromo-4-(3-bromopropyl)benzene (1.2 eq)[6]

-

Base:

(for phenols) or DIPEA (for amines) (2-3 eq) -

Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve Ligand A in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

or Ar). -

Activation: Add the base (

or DIPEA) and stir at room temperature for 15 minutes to deprotonate the nucleophile. -

Addition: Add 1-Bromo-4-(3-bromopropyl)benzene dropwise. The excess (1.2 eq) ensures complete consumption of the valuable Ligand A.

-

Reaction: Heat to 60°C. Monitor via LC-MS.

-

Checkpoint: The Aryl-Br is stable under these conditions. You should observe the mass shift corresponding to the loss of one Br and the addition of the linker.

-

-

Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Phase 2: Suzuki-Miyaura Coupling (Attachment of Ligand B)

Objective: Couple the aryl bromide end of the intermediate to a boronic acid-functionalized Ligand B (e.g., Target Protein Warhead).

Reagents:

-

Intermediate from Phase 1 (1.0 eq)

-

Ligand B-Boronate (1.2 eq)

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Combine Intermediate, Ligand B-Boronate, and Base in the solvent mixture. Sparge with Argon for 10 minutes (Critical for Pd catalysis).

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure.

-

Reaction: Heat to 90°C in a sealed tube or microwave reactor for 2-4 hours.

-

Validation: Monitor by LC-MS for the disappearance of the aryl bromide isotope pattern (1:1 doublet for Br) and formation of the final product mass.

-

Purification: Filter through Celite, concentrate, and purify via Preparative HPLC.

Data Summary: Linker Property Comparison

| Linker Class | Flexibility | Permeability (LogP) | Synthetic Complexity | Metabolic Stability |

| PEG (Polyethylene Glycol) | High | Low (Hydrophilic) | Low | Low (Oxidative cleavage) |

| Alkyl Chain | Medium | High (Hydrophobic) | Low | Medium |

| Phenyl-Alkyl (e.g., 1-Bromo...) | Balanced | Optimized | Medium (Orthogonal) | High (Aromatic core) |

Part 4: Visualization of the Synthetic Logic

The following diagram illustrates the convergent synthesis pathway enabled by this specific linker.

Caption: Convergent synthetic pathway. Step 1 exploits the high reactivity of the alkyl bromide, while Step 2 utilizes the aryl bromide for metal-catalyzed coupling.

References

-

Beshara, C. S., et al. (2020).[10] "Design and Synthesis of PROTACs: A Comprehensive Review." ChemMedChem.

-

MedChemExpress. "1-Bromo-4-(3-bromopropyl)benzene Product Information." MedChemExpress Catalog.

-

Maple, H. J., et al. (2019).[11] "Developing degraders: principles and perspectives on design and chemical space." Med.[12][11][13] Chem. Commun.

-

Troup, R. I., et al. (2020).[10] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

-

Konstantinidou, M., et al. (2019). "PROTACs – a game-changing technology." Expert Opinion on Drug Discovery.

Sources

- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 3. chempep.com [chempep.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. C9H10Br2_Molecular formula [molbase.com]

- 7. 1-Bromo-4-(3-bromopropyl)benzene | PROTAC连接子 | MCE [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. explorationpub.com [explorationpub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

Technical Deep Dive: 1-Bromo-4-(3-bromopropyl)benzene as a Bifunctional Linker Scaffold in PROTAC Synthesis

Topic: "1-Bromo-4-(3-bromopropyl)benzene" mechanism of action in PROTACs Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists[1]

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][][3] 1-Bromo-4-(3-bromopropyl)benzene (CAS: 52125-43-6) serves as a specialized heterobifunctional building block .[1]

Unlike flexible polyethylene glycol (PEG) or linear alkyl chains, this scaffold introduces a phenyl motif into the linker domain.[1] Its "Mechanism of Action" in PROTAC development is defined by two distinct pillars:

-

Synthetic Orthogonality: It possesses two chemically distinct electrophilic handles—a highly reactive primary alkyl bromide and a less reactive aryl bromide—allowing for controlled, sequential ligation of the E3 ligase ligand and the Target Protein (POI) ligand.[1]

-

Conformational Biasing: The phenyl ring acts as an "entropic anchor," reducing the conformational degrees of freedom in the linker, which can stabilize the productive ternary complex (POI-PROTAC-E3) required for ubiquitination.

Chemical Architecture & Reactivity Profile[1]

The utility of 1-Bromo-4-(3-bromopropyl)benzene lies in its differential electrophilicity .[1] This asymmetry enables a "self-protecting" synthetic strategy where one end reacts under mild conditions while the other remains inert until activated by a metal catalyst.[1]

The Dual-Handle System

| Feature | Chemical Moiety | Reactivity Type | Activation Conditions |

| Handle A | Primary Alkyl Bromide ( | Nucleophilic Substitution ( | Mild Base ( |

| Handle B | Aryl Bromide ( | Cross-Coupling (Pd-Catalyzed) | Palladium Catalyst, Ligand, Base, Heat (>80°C) |

| Spacer | Propyl-Phenyl Chain | Structural Rigidification | N/A (Passive structural element) |

Visualization of Reactivity

The following diagram illustrates the sequential assembly logic dictated by the molecule's structure.

Caption: Differential reactivity map showing the sequential logic of PROTAC assembly using the bifunctional scaffold.

Synthetic Mechanism: Experimental Protocols

The standard workflow involves attaching the E3 ligase ligand (e.g., a Thalidomide or VHL derivative) via the alkyl bromide first, as these ligands often contain nucleophilic amines or phenols. The POI ligand is typically attached second via the aryl bromide using cross-coupling chemistries.

Phase 1: Alkylation (The "Soft" Handle)

Objective: Attach the first ligand (Ligand-A) to the propyl chain.[1] Critical Mechanism: The primary alkyl bromide undergoes bimolecular nucleophilic substitution. The aryl bromide is sterically and electronically resistant to this attack, preventing polymerization or side reactions.[1]

Protocol:

-

Reagents: Ligand-A (1.0 eq, containing a phenol or secondary amine), 1-Bromo-4-(3-bromopropyl)benzene (1.2 eq),

(2.0 eq), KI (0.1 eq, catalytic Finkelstein activation).[1] -

Solvent: Anhydrous DMF or Acetonitrile.[1]

-

Procedure:

-

Dissolve Ligand-A in DMF under

atmosphere.[1] -

Add

and stir for 15 min to deprotonate the nucleophile. -

Add 1-Bromo-4-(3-bromopropyl)benzene dropwise.[1]

-

Heat to 50°C for 4–12 hours. Monitor by LC-MS for consumption of Ligand-A.[1]

-

Checkpoint: The mass spectrum should show the mono-alkylated product retaining the aryl bromide pattern (

isotope split).[1]

-

Phase 2: Pd-Catalyzed Cross-Coupling (The "Hard" Handle)

Objective: Attach the second ligand (Ligand-B) to the phenyl ring.[1]

Critical Mechanism: Oxidative addition of a Pd(0) species into the

Protocol (Suzuki-Miyaura Variation):

-

Reagents: Intermediate from Phase 1 (1.0 eq), Ligand-B Boronic Ester (1.2 eq),

(0.05 eq), -

Solvent: Dioxane/Water (4:1).[1]

-

Procedure:

Structural Mechanism: Linkerology & Pharmacokinetics

In PROTAC design, the linker is often the primary cause of poor solubility and permeability (the "molecular obesity" problem). 1-Bromo-4-(3-bromopropyl)benzene addresses this through specific structural mechanisms.

Entropic Pre-organization

Flexible linkers (PEG) impose a high entropic penalty upon ternary complex formation.[1] The inclusion of the phenyl ring in this scaffold:

-

Reduces Rotatable Bonds: The phenyl ring is planar and rigid, locking 4 carbon atoms into a fixed geometry.[1]

-

Restricts Conformation: This biases the PROTAC towards a narrower range of conformers, potentially lowering the energy barrier to form the ternary complex.

Lipophilicity Modulation

While PEG linkers increase polarity, they can sometimes hinder membrane permeability.[1] The propyl-phenyl motif is lipophilic (LogP ~4.5 for the fragment).[1]

-

Strategic Use: This linker is ideal when the warheads are highly polar, balancing the overall physicochemical properties to achieve a "Goldilocks" zone for cell permeability (Target LogP 3–5).

Visualizing the Ternary Complex Impact

The diagram below compares a flexible PEG linker vs. the Rigid Phenyl linker derived from this scaffold.

Caption: Comparison of entropic penalties. The phenyl-linker (Scenario B) reduces the energy cost of bringing POI and E3 together.

Troubleshooting & Stability

Handling the Alkyl Bromide

-

Instability: Primary alkyl bromides can hydrolyze slowly in moist air or degrade under light.[1]

-

Storage: Store at 2–8°C under Argon. Protect from light.[1]

-

Cyclization Risk: If the reaction with Ligand-A involves a nucleophile that is 4-5 atoms away from another nucleophile, ensure the alkylation happens at the intended site to avoid intramolecular cyclization.

By-product Management

-

Elimination: Under strong basic conditions (e.g., NaH, t-BuOK), the propyl bromide can undergo E2 elimination to form a styrene derivative.[1]

-

Prevention: Use mild bases (

,

References

-

Troup, R. I., et al. (2020).[1][][4] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

-

Baud, M. G., et al. (2016).[1] "Chemical Biology of PROTACs: Design, Synthesis and Optimization." Journal of Medicinal Chemistry. Link[1]

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 2733973, 1-Bromo-4-(3-bromopropyl)benzene." PubChem. Link

-

Maple, H. J., et al. (2019).[1] "Automated Chemical Synthesis of PROTACs." Drug Discovery Today. Link

Sources

"1-Bromo-4-(3-bromopropyl)benzene" safety and handling precautions

Topic: Safety and Handling Precautions for 1-Bromo-4-(3-bromopropyl)benzene Document Type: Technical Safety Guide / Whitepaper Target Audience: Synthetic Chemists, Process Safety Engineers, Drug Discovery Teams[1]

Executive Summary

1-Bromo-4-(3-bromopropyl)benzene (CAS: 90562-10-0) is a bifunctional electrophile extensively utilized in medicinal chemistry and materials science.[1] Its structural utility lies in its dual reactivity: it possesses a highly reactive primary alkyl bromide (capable of rapid nucleophilic substitution without catalysis) and a stable aryl bromide (requiring metal catalysis for functionalization).[1]

This duality presents a specific safety challenge. While the aryl moiety is relatively inert, the alkyl bromide tail classifies this compound as a potential alkylating agent .[1] Improper handling can lead to irreversible binding with biological macromolecules (DNA/proteins).[1] This guide moves beyond generic MSDS data to provide a mechanism-based safety protocol for research and scale-up environments.

Chemical Identity & Physicochemical Profile

Understanding the physical constants is the first line of defense in engineering controls.[1]

| Parameter | Data / Specification | Safety Implication |

| CAS Number | 90562-10-0 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | C₉H₁₀Br₂ | High halogen content implies heavy density.[1] |

| Molecular Weight | 277.98 g/mol | -- |

| Physical State | Liquid (at 25°C) | Requires liquid handling protocols (syringes/cannulas).[1] |

| Boiling Point | ~281.5°C (at 760 mmHg) | Low vapor pressure, but heating generates heavy fumes.[1] |

| Density | ~1.7 g/cm³ | significantly heavier than water; sinks in aqueous washes.[1] |

| Flash Point | ~140°C (Predicted) | Combustible, not highly flammable.[1] Class IIIB. |

| Solubility | DCM, THF, Ethyl Acetate | Lipophilic; readily penetrates skin barriers.[1] |

Hazard Identification & Toxicology

The "Two-Zone" Reactivity Risk

Safety protocols must distinguish between the two bromine atoms.[1] The alkyl bromide (propyl chain) is the primary toxicological driver.[1]

-

Primary Hazard (Alkyl Chain):

Alkylating Agent.[1]

GHS Classification (Derived)

-

Warning: Treat as a potential sensitizer due to alkylating capability.[1]

Risk Management & Engineering Controls

Hierarchy of Controls Visualization

The following diagram illustrates the decision logic for selecting controls based on the operation scale.

Figure 1: Risk-based hierarchy of controls for handling alkylating benzylic-type halides.

Glove Permeation Strategy

Standard thin nitrile gloves provide insufficient protection against prolonged contact with alkyl bromides.[1]

-

Recommendation: Use "Silver Shield" (laminate) gloves for primary handling.[1]

-

Alternative: "Double-gloving" method—wear 4 mil Nitrile (inner) + 8 mil Nitrile (outer) and change immediately upon splash.[1]

Safe Handling & Storage Protocols

Transfer and Weighing (SOP)

Objective: Prevent aerosolization and surface contamination.[1]

-

Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.[1]

-

Weighing:

-

Do not weigh on an open bench. Use a balance inside a ventilated enclosure if possible.

-

If using an open balance, tare a septa-capped vial, add the liquid via syringe inside the hood, seal, and then transport to the balance.[1]

-

-

Liquid Transfer:

Reaction Quenching

Unreacted 1-Bromo-4-(3-bromopropyl)benzene in reaction mixtures presents a disposal hazard.[1]

-

Protocol: Treat waste streams with an aqueous solution of nucleophilic scavenger (e.g., dilute sodium thiosulfate or an amine) to deactivate the alkyl bromide moiety before disposal into halogenated waste drums.[1]

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Alkyl bromides can degrade/hydrolyze over time to release HBr, which corrodes metal shelving.[1]

-

Container: Amber glass with PTFE-lined caps.[1]

Emergency Response & Waste Disposal

Spill Response Logic

The high density (1.7 g/cm³) means the liquid will pool quickly and may penetrate floor sealants.[1]

Figure 2: Decision matrix for spill response. Note that water alone is ineffective due to the compound's lipophilicity.[1]

First Aid Measures

-

Eye Contact: Flush immediately for 15 minutes.[1][6] The lipophilic nature requires prolonged flushing to ensure removal.[1]

-

Skin Contact:

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 15153578, 1-Bromo-4-(3-bromopropyl)benzene. Retrieved from [Link]

-

ChemSrc (2025) . Physicochemical Properties of CAS 90562-10-0. Retrieved from [Link][1]

Sources

- 1. 1-Bromo-3-(3-bromopropyl)benzene | C9H10Br2 | CID 53434092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. 1-Bromo-4-(3-chloropropyl)benzene [myskinrecipes.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to 1-Bromo-4-(3-bromopropyl)benzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(3-bromopropyl)benzene is a bifunctional organic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its structure, featuring both a reactive alkyl bromide and a more stable aryl bromide, presents a versatile scaffold for the synthesis of complex molecules. This guide provides an in-depth overview of its chemical properties, commercial availability, synthesis, reactivity, and applications, with a focus on its utility as a molecular linker in the development of novel therapeutics.

Molecular Structure and Properties

-

IUPAC Name: 1-Bromo-4-(3-bromopropyl)benzene[1]

-

CAS Number: 90562-10-0[1]

-

Molecular Formula: C₉H₁₀Br₂[1]

-

Molecular Weight: 277.98 g/mol [1]

| Property | Value | Source |

| Boiling Point | 281.5±15.0 °C at 760 mmHg | [2] |

| Density | 1.7±0.1 g/cm³ | [2] |

| Flash Point | 140.6±19.6 °C | [2] |

| LogP | 4.49 | [2] |

Commercial Availability and Supplier Qualification

1-Bromo-4-(3-bromopropyl)benzene is commercially available from a number of chemical suppliers, typically at a purity of 95% or higher. For research and development purposes, particularly in the pharmaceutical industry, meticulous supplier qualification is paramount to ensure the reliability and reproducibility of experimental results.

| Supplier | Purity | Available Quantities |

| Synblock | 95% | Inquire |

| BLDpharm | Inquire | Inquire |

| Crysdot LLC | 95% | 250mg, 1g, 5g |

| eMolecules | Inquire | 1g |

When sourcing this reagent, researchers should consider the following:

-

Certificate of Analysis (CoA): Always request a batch-specific CoA to verify the purity and identity of the compound. Key analytical data to look for include ¹H NMR, ¹³C NMR, and HPLC or GC-MS results.

-

Purity Assessment: The standard purity of 95% may be sufficient for initial studies. However, for late-stage drug development, higher purity may be required to avoid the introduction of unwanted impurities into the synthetic route.

-

Consistency: For long-term projects, ensuring batch-to-batch consistency from a supplier is critical.

Below is a workflow for the qualification of a new supplier for a critical reagent like 1-Bromo-4-(3-bromopropyl)benzene.

Synthesis and Reactivity

While several synthetic routes are plausible, a common approach to synthesizing 1-Bromo-4-(3-bromopropyl)benzene involves the conversion of the corresponding alcohol, 3-(4-bromophenyl)propan-1-ol. This precursor can be treated with a brominating agent to yield the desired product. A detailed experimental protocol based on analogous reactions is provided below.

Experimental Protocol: Synthesis of 1-Bromo-4-(3-bromopropyl)benzene from 3-(4-Bromophenyl)propan-1-ol

This protocol is adapted from established procedures for the bromination of primary alcohols.

Materials:

-

3-(4-Bromophenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂) followed by bromide exchange

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

Procedure:

-

In a fume hood, dissolve 3-(4-bromophenyl)propan-1-ol in an anhydrous solvent (e.g., diethyl ether or DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

-

Slowly add the brominating agent (e.g., PBr₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 1-Bromo-4-(3-bromopropyl)benzene can be purified by flash column chromatography on silica gel.

Differential Reactivity

A key feature of 1-Bromo-4-(3-bromopropyl)benzene is the differential reactivity of its two bromine substituents.

-

Alkyl Bromide: The primary bromide on the propyl chain is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the selective introduction of a wide range of functional groups.

-

Aryl Bromide: The bromide attached directly to the benzene ring is significantly less reactive towards nucleophilic substitution. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.

This orthogonal reactivity is highly valuable in multi-step synthesis, enabling the sequential functionalization of the molecule.

Applications in Drug Discovery

The unique structural and reactivity profile of 1-Bromo-4-(3-bromopropyl)benzene makes it a valuable building block in drug discovery, particularly as a linker in the design of bifunctional molecules.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[4] The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.[4] 1-Bromo-4-(3-bromopropyl)benzene can serve as a precursor for such linkers, where the alkyl bromide allows for attachment to one of the ligands, and the aryl bromide can be further functionalized or incorporated into the linker backbone to provide rigidity. The benzene ring within the linker can also facilitate favorable π-π stacking interactions within the ternary complex.[5]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[6] The development of novel kinase inhibitors often involves the exploration of different chemical scaffolds to optimize potency and selectivity. The aryl bromide of 1-Bromo-4-(3-bromopropyl)benzene can be utilized in cross-coupling reactions to construct the core structure of certain kinase inhibitors. For instance, it can be a key intermediate in the synthesis of compounds targeting fibroblast growth factor receptor-1 (FGFR1).[7][8]

Purity Analysis

Ensuring the purity of 1-Bromo-4-(3-bromopropyl)benzene is crucial for its application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and powerful techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 1-Bromo-4-(3-bromopropyl)benzene.

-

Column: A C18 column is typically suitable for this type of non-polar compound.

-

Mobile Phase: A gradient of acetonitrile and water is a common choice.

-

Detection: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile compounds.

-

Column: A non-polar or medium-polarity column, such as a DB-5MS, is generally effective.

-

Injection: Split/splitless injection is a standard technique.

-

Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) data. The mass spectrum can confirm the molecular weight and provide fragmentation patterns characteristic of the molecule.

Safety and Handling

1-Bromo-4-(3-bromopropyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-4-(3-bromopropyl)benzene is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its differential reactivity allows for selective and sequential functionalization, making it an attractive component for the synthesis of complex molecules, including PROTACs and kinase inhibitors. A thorough understanding of its properties, sourcing, and handling is essential for its effective and safe use in a research setting.

References

-

Cierpicki, T., & Grembecka, J. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1138-1148. Available from: [Link]

-

SelfStudys. (n.d.). Alkyl Halides & Aryl Halides. Retrieved from [Link]

- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

Chemsrc. (2025, August 25). 1-Bromo-4-(3-bromopropyl)benzene | CAS#:90562-10-0. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(3-bromopropyl)benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

-

Zhang, H., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology, 56(1), 393-400. Available from: [Link]

-

Chegg.com. (2014, February 1). Solved Mass spectra for 1-bromo-4-propylbenzene and | Chegg.com. Retrieved from [Link]

-

de Freitas, M. B., et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(6), 526-531. Available from: [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(12), 6297-6315. Available from: [Link]

-

Patsnap Eureka. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions. Retrieved from [Link]

-

Aakash Institute. (n.d.). Aryl Halides: Classification, Preparations & Uses. Retrieved from [Link]

-

Roskoski, R., Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(12), 921-942. Available from: [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

-

Newcrom. (n.d.). Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column. Retrieved from [Link]

-

YouTube. (2020, September 1). Synthesis of p-Bromopropylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. Retrieved from [Link]

-

Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. Available from: [Link]

-

Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4266-4283. Available from: [Link]

-

YouTube. (2020, September 23). Alkyl and Aryl halides - Preparation - No more memorizing. Retrieved from [Link]

-

ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-(3-bromopropyl)benzene. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-(3-bromopropyl)benzene | CAS#:90562-10-0 | Chemsrc [chemsrc.com]

- 3. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(3-bromopropyl)benzene

This guide provides a comprehensive overview of a reliable and efficient method for the laboratory-scale synthesis of 1-Bromo-4-(3-bromopropyl)benzene, a key intermediate in the development of various pharmaceutical and materials science compounds. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Introduction and Strategic Approach

1-Bromo-4-(3-bromopropyl)benzene is a bifunctional molecule featuring two bromine atoms with different reactivities, making it a versatile building block in organic synthesis. The aryl bromide can participate in a variety of cross-coupling reactions, while the alkyl bromide is susceptible to nucleophilic substitution. This differential reactivity allows for sequential and selective functionalization.

The synthetic strategy detailed herein focuses on a robust and straightforward conversion of a commercially available precursor, 3-(4-bromophenyl)propan-1-ol, to the target molecule. This approach is favored for its high yield, operational simplicity, and the avoidance of harsh reagents often associated with other synthetic routes. The core of this synthesis is the nucleophilic substitution of a primary alcohol using hydrobromic acid (HBr).

Mechanistic Insights: The SN2 Pathway

The conversion of 3-(4-bromophenyl)propan-1-ol to 1-Bromo-4-(3-bromopropyl)benzene proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This pathway is characteristic for the reaction of primary alcohols with hydrogen halides.[2][3]

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid, HBr. This crucial first step transforms the poor leaving group, the hydroxide ion (OH-), into an excellent leaving group, a water molecule (H2O).[1] Subsequently, the bromide ion (Br-), a good nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group from the backside. This concerted step results in the displacement of the water molecule and the formation of the C-Br bond, yielding the desired 1-Bromo-4-(3-bromopropyl)benzene.[1][2]

Experimental Workflow Diagram

Caption: Synthetic workflow for 1-Bromo-4-(3-bromopropyl)benzene.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution of each step ensures the desired outcome.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |

| 3-(4-bromophenyl)propan-1-ol | 215.09 | 5.0 g | 23.2 | >98% |

| Hydrobromic acid (48% aq. soln.) | 80.91 | 20 mL | ~178 | 48% w/w |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | ACS Grade |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |

| Brine (Saturated NaCl solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | - |

| Silica Gel (for chromatography) | - | - | - | 60 Å, 230-400 mesh |

| Hexane (for chromatography) | 86.18 | - | - | HPLC Grade |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propan-1-ol (5.0 g, 23.2 mmol).

-

Reagent Addition: To the flask, add hydrobromic acid (48% aqueous solution, 20 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 124-126 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford the pure 1-Bromo-4-(3-bromopropyl)benzene as a colorless oil.

Characterization and Expected Results

The final product, 1-Bromo-4-(3-bromopropyl)benzene, should be a colorless to pale yellow oil.[4] The expected yield for this reaction is typically in the range of 85-95%.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 3.41 (t, J = 6.6 Hz, 2H), 2.78 (t, J = 7.5 Hz, 2H), 2.22-2.14 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 139.9, 131.6, 130.4, 120.1, 34.5, 33.0, 32.9.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrobromic acid is highly corrosive and toxic. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of 1-Bromo-4-(3-bromopropyl)benzene from 3-(4-bromophenyl)propan-1-ol using hydrobromic acid is a highly efficient and reliable method. The procedure is straightforward, the starting materials are readily available, and the reaction proceeds with high yield. This in-depth guide provides the necessary details for researchers to successfully replicate this synthesis and utilize the product in their downstream applications.

References

-

PubChem. (n.d.). 1-Bromo-4-(3-bromopropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Rigid-Flexible PROTACs Using 1-Bromo-4-(3-bromopropyl)benzene

Executive Summary

This guide details the strategic application of 1-Bromo-4-(3-bromopropyl)benzene (CAS: 116668-52-7 / 90562-10-0) as a bifunctional linker precursor in Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike standard flexible PEG linkers, this building block introduces a "rigid-flexible" hybrid motif (phenyl ring + propyl chain). This structural feature is critical for optimizing cell permeability via lipophilicity modulation and stabilizing ternary complexes through potential

The core synthetic advantage of this molecule lies in its orthogonal reactivity : the aliphatic alkyl bromide undergoes facile

Chemical Profile & Reactivity Map

Molecule: 1-Bromo-4-(3-bromopropyl)benzene Role: Hydrophobic Linker Precursor

| Feature | Site A: Alkyl Bromide (Propyl-Br) | Site B: Aryl Bromide (Phenyl-Br) |

| Hybridization | ||

| Primary Reactivity | Nucleophilic Substitution ( | Cross-Coupling (Suzuki, Buchwald) |

| Activation Energy | Low (Reacts with mild base/heat) | High (Requires Catalyst + Ligand) |

| Target Ligand | Phenols, Thiols, Secondary Amines | Boronic Acids, Primary/Secondary Amines |

Reactivity Logic Diagram

The following diagram illustrates the sequential assembly logic, prioritizing the uncatalyzed reaction first to minimize side products.

Figure 1: Chemoselective assembly strategy exploiting the reactivity gap between alkyl and aryl halides.

Detailed Experimental Protocols

Phase 1: Functionalization of the Alkyl Chain ( )

Objective: Attach the first ligand (typically the "Warhead" or E3 ligand containing a phenol or secondary amine) to the propyl chain. Rationale: The alkyl bromide is significantly more reactive. Performing this step first avoids exposing the sensitive alkyl bromide to the harsh bases or high temperatures often required for Pd-coupling in later steps (preventing E2 elimination to styrene).

Protocol A: Alkylation of a Phenol-based Ligand

Example Application: Attaching a VHL ligand (e.g., VHL-Ligand-OH) or a Warhead (e.g., Estradiol derivative).

Materials:

-

Ligand (Phenol): 1.0 equiv.

-

1-Bromo-4-(3-bromopropyl)benzene: 1.2 – 1.5 equiv.

-

Base: Potassium Carbonate (

), anhydrous: 2.0 – 3.0 equiv. -

Solvent: DMF (anhydrous) or Acetonitrile (

). -

Catalyst (Optional): Potassium Iodide (KI), 0.1 equiv (Finkelstein acceleration).

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol Ligand (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add

(2.0 equiv). Stir at room temperature (RT) for 15 minutes to generate the phenoxide anion. -

Addition: Add 1-Bromo-4-(3-bromopropyl)benzene (1.2 equiv) dropwise. Note: Excess linker prevents dimerization if the ligand has multiple nucleophilic sites, though 1.2 equiv is usually sufficient due to the inertness of the aryl bromide.

-

Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.

-

Reaction Time: Typically 4–12 hours.

-

Checkpoint: Look for the disappearance of the phenol mass and appearance of the M+Br isotope pattern (1:1 ratio for

).

-

-

Work-up: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the Aryl-Bromide terminated intermediate .

Phase 2: Functionalization of the Aryl Ring (Cross-Coupling)

Objective: Attach the second ligand (E3 binder or Warhead) to the phenyl ring. Rationale: With the alkyl chain secured, the aryl bromide is now the sole reactive site. We utilize Buchwald-Hartwig amination (for amine ligands) or Suzuki-Miyaura coupling (for boronic acid ligands).

Protocol B: Buchwald-Hartwig Amination

Example Application: Attaching a Thalidomide/Pomalidomide derivative (Cereblon binder) containing a primary amine.

Materials:

-

Intermediate (from Phase 1): 1.0 equiv.

-

Amine Ligand (e.g., Pomalidomide-NH2): 1.0 – 1.2 equiv.

-

Catalyst:

(5 mol%) or RuPhos Pd G3. -

Ligand: Xantphos or RuPhos (10 mol%).

-

Base:

(2.0 equiv) or NaOtBu (stronger, use caution with ester groups). -

Solvent: 1,4-Dioxane or Toluene (degassed).

Procedure:

-

Inert Atmosphere: Charge a microwave vial or sealed tube with the Intermediate , Amine Ligand , Base , and Pd-Catalyst/Ligand . Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Reaction: Heat to 100°C (conventional heating) or 110°C (microwave irradiation).

-

Time: 12–18 hours (thermal) or 1 hour (microwave).

-

-

Work-up: Filter through a pad of Celite to remove Palladium. Concentrate the filtrate.

-

Purification: Reverse-phase Preparative HPLC is recommended for the final PROTAC to ensure >95% purity for biological assays.

Case Study: Assembly of a BRD4-Degrader

Hypothetical Target: BRD4 (Warhead: JQ1 derivative) + CRBN (E3: Pomalidomide).

| Component | Chemical Entity | Functional Group | Reaction Type |

| Linker | 1-Bromo-4-(3-bromopropyl)benzene | Alkyl-Br / Aryl-Br | Bifunctional Core |

| Warhead | JQ1-acid derivative | Converted to Phenol/Amine | |

| E3 Ligand | Pomalidomide | Aromatic Amine | Buchwald (Step 2) |

Workflow Visualization:

Figure 2: Step-by-step synthesis of a BRD4-CRBN degrader using the rigid-flexible linker strategy.

Critical Quality Control (QC) & Troubleshooting

Validation Metrics

-

1H NMR (Diagnostic Signals):

-

Propyl Chain: Look for the triplet at

~3.4 ppm ( -

Aryl Ring: The characteristic AA'BB' para-substitution pattern of the linker phenyl ring will shift significantly after the cross-coupling in Step 2.

-

-

LC-MS:

-

Confirm the loss of the Bromine isotope pattern (

) in the final product. If the pattern persists, the cross-coupling failed.

-

Common Pitfalls

| Issue | Cause | Solution |

| Styrene Formation | E2 Elimination of the propyl bromide during Step 1. | Use a weaker base ( |

| Homocoupling | Aryl-Aryl coupling during Step 2. | Ensure strict anaerobic conditions (Argon purge). Use fresh catalyst. |

| Incomplete Conversion (Step 2) | Steric hindrance or deactivated Aryl-Br. | Switch to advanced precatalysts (e.g., XPhos Pd G4) or increase temp to 120°C (microwave). |

References

-

Design of PROTAC Linkers

- Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Discusses the impact of linker rigidity (phenyl rings) on permeability.

-

Reactivity of Alkyl vs.

- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Explains the reactivity preference for primary alkyl halides over aryl halides.

-

PROTAC Synthesis via Click and Coupling Chemistry

- Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. Provides context on modular assembly.

-

Properties of 1-Bromo-4-(3-bromopropyl)

- PubChem Compound Summary for CID 15153578.

Application Note: Chemoselective Coupling of 1-Bromo-4-(3-bromopropyl)benzene in PROTAC Linker Design

Abstract

This technical guide details the application of 1-Bromo-4-(3-bromopropyl)benzene (CAS: 54932-74-0) as a strategic bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike standard aliphatic diamine or diacid linkers, this molecule offers a unique aryl-alkyl halide motif . This structure enables highly chemoselective orthogonal functionalization: the alkyl bromide undergoes facile nucleophilic substitution (

Chemical Logic & Retrosynthesis

The utility of 1-Bromo-4-(3-bromopropyl)benzene lies in the distinct reactivity profiles of its two halogenated termini.

Reactivity Profile

-

Site A (Alkyl Bromide): A primary alkyl halide susceptible to

attack by nucleophiles (phenols, amines, thiols) under mild basic conditions.[1] -

Site B (Aryl Bromide): An

-hybridized halide resistant to

Strategic Advantage

Using this linker allows researchers to avoid protecting groups.[1] The alkylation is performed first (Step 1), leaving the aryl bromide intact as a "handle" for the subsequent installation of the second ligand (Step 2).[1]

Figure 1: Orthogonal reactivity map of the bifunctional linker.

Experimental Protocols

Protocol A: Chemoselective Alkylation ( )

Objective: Attach the linker to a Target Protein Ligand (Ligand-OH) via the alkyl bromide tail.[1] Model Reaction: Alkylation of a phenol-based ligand (e.g., 4-Hydroxytamoxifen derivative or VHL ligand precursor).[1]

Materials

-

Substrate: Target Ligand containing a phenolic hydroxyl group (1.0 equiv).[1]

-

Linker: 1-Bromo-4-(3-bromopropyl)benzene (1.2 – 1.5 equiv).[1]

-

Base: Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate reaction via Finkelstein mechanism.[1]

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Ligand (1.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add

(2.0 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -

Addition: Add 1-Bromo-4-(3-bromopropyl)benzene (1.2 mmol) dropwise.

-

Note: If using KI, add it at this stage.[1]

-

-

Reaction: Stir the mixture at 40–60°C for 4–12 hours.

-

Work-up:

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Yield Expectation: 75–90%.[1]

-

Protocol B: Palladium-Catalyzed Cross-Coupling

Objective: Couple the Intermediate (from Protocol A) with an E3 Ligase Ligand (e.g., Boronic Acid derivative) to complete the PROTAC. Reaction Type: Suzuki-Miyaura Coupling.[1]

Materials

-

Substrate: Aryl-Bromide Intermediate (from Protocol A) (1.0 equiv).

-

Coupling Partner: E3 Ligase Ligand-Boronate (or Boronic Acid) (1.2 equiv).[1]

-

Catalyst:

(0.05 equiv) or -

Base:

(2 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure

-

Assembly: In a microwave vial or sealed tube, combine the Aryl-Bromide Intermediate (0.5 mmol), E3 Ligase Boronate (0.6 mmol), and

(0.025 mmol). -

Inert Atmosphere: Evacuate and backfill the vial with Nitrogen (

) or Argon three times.[1] -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2 M aqueous

(0.75 mL). -

Reaction: Heat the mixture to 80–90°C for 2–6 hours (or 110°C for 30 min in a microwave reactor).

-

Work-up:

-

Purification: Purify via Preparative HPLC or Flash Chromatography.

-

Validation: Verify structure via

-NMR and High-Resolution Mass Spectrometry (HRMS).[1]

-

Data Summary & Troubleshooting

Quantitative Comparison of Conditions

| Parameter | Protocol A ( | Protocol B (Suzuki) |

| Primary Reactant | Alkyl Bromide | Aryl Bromide |

| Ideal Temperature | 40–60°C | 80–100°C |

| Limiting Factor | Steric hindrance on ligand | Catalyst degradation / Oxygen |

| Common By-product | Elimination (styrene deriv.)[1] | Protodebromination (reduction) |

| Avg.[1] Yield | 80% | 65–75% |

Troubleshooting Guide

-

Issue: Low Yield in Step 1 (Elimination).

-

Cause: Temperature too high or base too strong.[1]

-

Solution: Switch from

to

-

-

Issue: Homocoupling in Step 2.

Workflow Visualization

Figure 2: Convergent synthesis workflow for PROTAC assembly.

References

-

MedChemExpress. "1-Bromo-4-(3-bromopropyl)benzene | PROTAC Linker."[1] MedChemExpress Product Catalog. Link

-

Maniaci, C., et al. "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation."[1] Nature Communications, 2017. Link (Demonstrates general principle of halo-alkyl linker usage).

-

Sun, X., et al. "PROTACs: great opportunities for academia and industry."[1] Signal Transduction and Targeted Therapy, 2019.[1] Link

-

Nalawansha, D. A., & Crews, C. M. "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[1] Cell Chemical Biology, 2020.[1] Link

-

Smith, B. E., et al. "Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase."[1] Nature Communications, 2019.[1] Link (Methodology for linker optimization).[1]

Sources

Strategic Application Note: PROTAC Synthesis with 1-Bromo-4-(3-bromopropyl)benzene

Executive Summary & Strategic Rationale

Molecule: 1-Bromo-4-(3-bromopropyl)benzene (CAS: 90562-10-0) Role: Bifunctional Linker Precursor (Rigid-Flexible Hybrid)[1]

In the rational design of Proteolysis Targeting Chimeras (PROTACs), linker composition dictates not just solubility, but the spatial orientation of the Ternary Complex (POI-Linker-E3).[1] 1-Bromo-4-(3-bromopropyl)benzene offers a distinct advantage over standard PEG or linear alkyl linkers: it introduces a hybrid geometry .[1]

-

The Phenyl Ring (Rigid): Provides

- -

The Propyl Chain (Flexible): Offers sufficient rotational freedom to bridge the gap between ligase and target without imposing excessive entropic penalty.[1]

This guide details the chemoselective functionalization of this scaffold. The core challenge is managing the differential reactivity between the

Chemical Logic & Mechanism[1]

The Chemoselectivity Hierarchy

To synthesize a PROTAC using this linker, one must exploit the reactivity gap between the two electrophilic sites.[1]

-

Site A (

Alkyl Bromide): Highly reactive toward Nucleophilic Substitution ( -

Site B (

Aryl Bromide): Inert to standard

The Golden Rule: Perform the

-

Why? Palladium catalysts used for the aryl bromide can undergo oxidative addition into the alkyl bromide, leading to complex mixtures (beta-hydride elimination, homocoupling).[1] By consuming the alkyl bromide first under mild conditions, you "protect" the linker against side reactions during the subsequent metal-catalyzed step.[1]